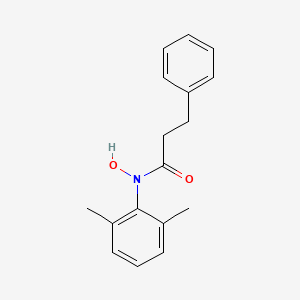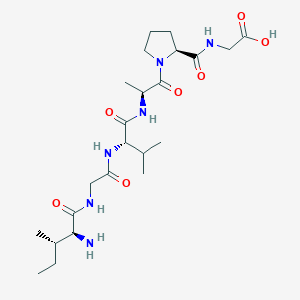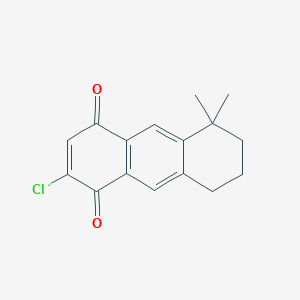![molecular formula C10H6BrClN2O B12613738 3-Bromo-5-[(5-chloropyridin-3-yl)oxy]pyridine CAS No. 900493-22-3](/img/structure/B12613738.png)
3-Bromo-5-[(5-chloropyridin-3-yl)oxy]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-[(5-chloropyridin-3-yl)oxy]pyridine is a heterocyclic organic compound that features both bromine and chlorine substituents on a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-[(5-chloropyridin-3-yl)oxy]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromopyridine and 5-chloropyridine.
Coupling Reaction: A coupling reaction is performed using a palladium catalyst to link the two pyridine rings via an ether bond. This reaction is often carried out under inert conditions with a base such as potassium carbonate.
Purification: The product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-5-[(5-chloropyridin-3-yl)oxy]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to different oxidation states of the compound.
Aplicaciones Científicas De Investigación
3-Bromo-5-[(5-chloropyridin-3-yl)oxy]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biological studies to investigate enzyme functions and receptor interactions.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-[(5-chloropyridin-3-yl)oxy]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-5-chloropyridine: A closely related compound with similar reactivity but lacking the ether linkage.
5-Chloro-3-pyridineboronic acid: Another related compound used in similar synthetic applications.
Uniqueness
3-Bromo-5-[(5-chloropyridin-3-yl)oxy]pyridine is unique due to its dual halogenation and ether linkage, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules and advanced materials.
Propiedades
Número CAS |
900493-22-3 |
|---|---|
Fórmula molecular |
C10H6BrClN2O |
Peso molecular |
285.52 g/mol |
Nombre IUPAC |
3-bromo-5-(5-chloropyridin-3-yl)oxypyridine |
InChI |
InChI=1S/C10H6BrClN2O/c11-7-1-9(5-13-3-7)15-10-2-8(12)4-14-6-10/h1-6H |
Clave InChI |
MXLJLSFHEDGQNS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC=C1Cl)OC2=CC(=CN=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Methanesulfonyl)-4-(1-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperidin-4-yl)piperazine](/img/structure/B12613664.png)
![Benzonitrile, 2-[[(2-hydroxyphenyl)methyl]methylamino]-](/img/structure/B12613668.png)
![2,3-Dimethyl-7-[(3-methylphenyl)methoxy]-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12613676.png)
![4-({[1-Amino-2-(methylamino)-2-oxoethylidene]amino}oxy)-4-oxobutanoate](/img/structure/B12613680.png)
![2,4-Dimethyl-6-[2-(4-methylphenyl)ethenyl]-1,3,5-triazine](/img/structure/B12613681.png)





![N-[5-(1,3-Benzothiazol-2-yl)-2-chlorophenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B12613739.png)



